molecular formula C13H13N3O3S B5979087 ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate

ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate

Cat. No.: B5979087
M. Wt: 291.33 g/mol
InChI Key: AMXIEJKFTZPGRE-WJDWOHSUSA-N
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Description

Ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, a pyridine ring, and an oxime ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative.

    Formation of the Oxime Ester: The oxime ester functional group can be introduced by reacting the corresponding ketone with hydroxylamine, followed by esterification with ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can convert the oxime ester to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazole or pyridine derivatives.

Scientific Research Applications

Ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be used in the development of pesticides or herbicides.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The oxime ester functional group can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. The thiazole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-2-methoxyimino-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetate
  • Ethyl (2Z)-2-methoxyimino-2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetate
  • Methyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate

Uniqueness

This compound is unique due to the specific positioning of the pyridine ring at the 3-position of the thiazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-3-19-13(17)11(16-18-2)10-8-20-12(15-10)9-5-4-6-14-7-9/h4-8H,3H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXIEJKFTZPGRE-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C1=CSC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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